Bis(2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propyl) adipate
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Overview
Description
Bis(2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propyl) adipate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its multiple hydroxyl and ester functional groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propyl) adipate typically involves multi-step organic reactions. One common approach is the esterification of adipic acid with 2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propyl) adipate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester groups can produce diols.
Scientific Research Applications
Bis(2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propyl) adipate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Bis(2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propyl) adipate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxy-3-ethoxybenzaldehyde) O,O′-(butane-1,4-diyl)dioxime
- 1,7-bis(4-Hydroxy-3-methoxyphenyl)heptane-3,5-dione
Uniqueness
Bis(2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propyl) adipate is unique due to its specific combination of hydroxyl and ester functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
67696-49-5 |
---|---|
Molecular Formula |
C54H66O16 |
Molecular Weight |
971.1 g/mol |
IUPAC Name |
bis[2-hydroxy-3-[4-[2-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]propan-2-yl]phenoxy]propyl] hexanedioate |
InChI |
InChI=1S/C54H66O16/c1-7-49(59)67-33-41(55)29-63-45-21-13-37(14-22-45)53(3,4)39-17-25-47(26-18-39)65-31-43(57)35-69-51(61)11-9-10-12-52(62)70-36-44(58)32-66-48-27-19-40(20-28-48)54(5,6)38-15-23-46(24-16-38)64-30-42(56)34-68-50(60)8-2/h7-8,13-28,41-44,55-58H,1-2,9-12,29-36H2,3-6H3 |
InChI Key |
CRSDIJCTUSMXNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC(COC(=O)CCCCC(=O)OCC(COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC(COC(=O)C=C)O)O)O)C4=CC=C(C=C4)OCC(COC(=O)C=C)O |
Origin of Product |
United States |
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